molecular formula C30H29N3O3 B1666140 AVE-0118 CAS No. 498577-53-0

AVE-0118

货号: B1666140
CAS 编号: 498577-53-0
分子量: 479.6 g/mol
InChI 键: CHDSRMIDIQABTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

AVE0118 的合成涉及多个步骤,包括联苯衍生物的形成。具体的合成路线和反应条件是专有的,并没有广泛公布。 据悉,该合成涉及使用各种有机试剂和催化剂来实现所需的化学结构 .

工业生产方法

AVE0118 的工业生产可能涉及大规模有机合成技术,包括使用连续流动反应器和自动化合成平台,以确保高产率和高纯度。具体方法是专有的,没有公开披露。

科学研究应用

化学

在化学领域,AVE0118 被用作研究钾通道的特性及其在心脏电生理学中的作用的工具 .

生物学

在生物学研究中,AVE0118 用于研究心房颤动和其他心脏心律失常的机制。 它有助于理解钾通道在心脏功能中的作用 .

医学

在医学领域,AVE0118 作为治疗心房颤动的潜在治疗剂被探索。 它选择性阻断心房钾通道而不影响心室复极的能力使其成为抗心律失常治疗的有希望的候选药物 .

工业

在制药行业,AVE0118 对于开发新的抗心律失常药物具有重要意义。 其独特的特性使其成为药物发现和开发的宝贵化合物 .

生物活性

AVE-0118, a compound known for its potential antiarrhythmic properties, primarily functions as a blocker of potassium channels, particularly Kv1.5. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various cardiac ion channels, and relevant research findings.

This compound selectively inhibits the Kv1.5 potassium channel, which plays a critical role in cardiac repolarization. The compound has been shown to block Kv1.5 currents in oocytes with an IC50 value of 5.6 µM, indicating its potency in modulating ion flow through this channel . The binding of this compound to the channel is enhanced at higher stimulation rates, suggesting a preferential binding to the open state of Kv1.5 channels .

Key Binding Residues

Research utilizing alanine-scanning mutagenesis identified several key amino acids within the pore domain of Kv1.5 that are crucial for this compound's inhibitory action. These residues include Thr479, Thr480, Val505, Ile508, Val512, and Val516 . Additionally, mutations in other residues such as Ile502 and Leu510 also reduced the drug's blocking capability .

Effects on Cardiac Ion Channels

This compound has demonstrated significant effects on various cardiac ion channels beyond Kv1.5:

  • Kv1.3 : Similar potency in blocking currents.
  • Kv2.1 , Kv3.1 , and Kv4.3 : Also inhibited by this compound with comparable efficacy .
  • IKur : Inhibition observed at micromolar concentrations in human atrial cells .

In Vivo Studies

Several animal studies have explored the effects of this compound on atrial refractoriness and its potential therapeutic applications:

  • In studies involving pigs and goats, this compound was shown to prolong atrial refractoriness without affecting the QT interval, indicating a favorable safety profile concerning ventricular arrhythmias .
  • The compound was effective in restoring atrial contraction during persistent atrial fibrillation (AF) without inducing proarrhythmic effects on the ventricles when tested in dogs .

Clinical Implications

Despite promising preclinical findings, this compound has not progressed to clinical trials for antiarrhythmic use. However, it has been suggested as a pharmacological tool for treating conditions such as obstructive sleep apnea due to its unique mechanism of action on potassium channels .

Summary Table of Biological Activity

Property Value/Description
IC50 (Kv1.5) 5.6 µM
Key Binding Residues Thr479, Thr480, Val505, Ile508, Val512, Val516
Effects on Other Channels Blocks Kv1.3, Kv2.1, Kv3.1, Kv4.3 with similar potency
Animal Study Findings Prolongs atrial refractoriness without QT interval effect
Potential Applications Antiarrhythmic therapy; obstructive sleep apnea

属性

CAS 编号

498577-53-0

分子式

C30H29N3O3

分子量

479.6 g/mol

IUPAC 名称

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide

InChI

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34)

InChI 键

CHDSRMIDIQABTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

规范 SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AVE 0118
AVE-0118
AVE0118

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVE-0118
Reactant of Route 2
Reactant of Route 2
AVE-0118
Reactant of Route 3
Reactant of Route 3
AVE-0118
Reactant of Route 4
Reactant of Route 4
AVE-0118
Reactant of Route 5
Reactant of Route 5
AVE-0118
Reactant of Route 6
Reactant of Route 6
AVE-0118

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。